molecular formula C10H10N6O3 B11519674 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-nitrophenyl)acetamide

2-(5-methyl-1H-tetrazol-1-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B11519674
M. Wt: 262.23 g/mol
InChI Key: LDJIAMBQLLOZBD-UHFFFAOYSA-N
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Description

2-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-NITROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-NITROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Acylation Reaction: The tetrazole derivative is then acylated with 4-nitrophenylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Tetrazol-5-yl)-N-(4-nitrophenyl)acetamide
  • 2-(5-Methyl-1H-tetrazol-1-yl)acetamide
  • N-(4-Nitrophenyl)-2-(1H-tetrazol-5-yl)acetamide

Uniqueness

2-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-NITROPHENYL)ACETAMIDE is unique due to the presence of both the tetrazole ring and the nitrophenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern may result in unique reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C10H10N6O3

Molecular Weight

262.23 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C10H10N6O3/c1-7-12-13-14-15(7)6-10(17)11-8-2-4-9(5-3-8)16(18)19/h2-5H,6H2,1H3,(H,11,17)

InChI Key

LDJIAMBQLLOZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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